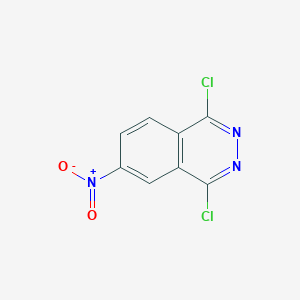

1,4-Dichloro-6-nitrophthalazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloro-6-nitrophthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2N3O2/c9-7-5-2-1-4(13(14)15)3-6(5)8(10)12-11-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBIMKGUWIFRHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445110 | |

| Record name | 1,4-dichloro-6-nitro-phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159275-52-2 | |

| Record name | 1,4-dichloro-6-nitro-phthalazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparative Routes for 1,4 Dichloro 6 Nitrophthalazine

Regiochemical Control

The specific substitution pattern of 1,4-dichloro-6-nitrophthalazine is a direct consequence of the regiochemistry established by the choice of the initial starting material. The position of the nitro group on the final molecule is determined at the very beginning of the synthetic sequence.

The synthesis commences with 4-nitrophthalic acid. The nitration of phthalic anhydride, a common precursor, results in a mixture of isomers, primarily 3-nitrophthalic acid and 4-nitrophthalic acid. orgsyn.org To obtain the desired 6-nitro derivative, it is essential to use pure 4-nitrophthalic acid, which has been separated from its 3-nitro isomer. Once 4-nitrophthalic acid undergoes cyclization with hydrazine (B178648), the resulting intermediate is exclusively 6-nitrophthalazine-1,4-dione. nih.gov The subsequent dichlorination step converts the dione (B5365651) to the dichloride without affecting the position of the nitro group on the aromatic ring. Therefore, the regiochemical outcome is strictly controlled by the isomeric purity of the starting nitro-substituted phthalic acid.

Stereochemical Aspects

The molecule this compound is a planar, achiral compound. It does not possess any stereocenters or elements of chirality. The synthetic precursors, such as 4-nitrophthalic acid and 6-nitrophthalazine-1,4-dione, are also achiral. Consequently, there are no stereochemical considerations, such as the formation of enantiomers or diastereomers, in the synthesis of this compound.

Table 2: Summary of Synthetic Steps and Regiochemical Control

| Step | Reaction | Starting Material | Product | Key Reagent(s) | Regiochemical/Stereochemical Outcome |

|---|---|---|---|---|---|

| 1 | Condensation/Cyclization | 4-Nitrophthalic acid | 6-Nitrophthalazine-1,4-dione | Hydrazine (N₂H₄) | Regiochemistry is fixed by the starting material, resulting in the 6-nitro isomer. Product is achiral. |

Reactivity and Reaction Mechanisms of 1,4 Dichloro 6 Nitrophthalazine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Chlorine Centers

The SNAr reactions of 1,4-dichloro-6-nitrophthalazine are a cornerstone of its chemistry, providing a versatile platform for the synthesis of a diverse array of substituted phthalazine (B143731) derivatives. The electronic properties of the molecule govern the reactivity and regioselectivity of these transformations. The electron deficiency of the aromatic system, enhanced by both the pyridazine (B1198779) ring nitrogens and the nitro group, stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the substitution process, thereby lowering the activation energy for the reaction. libretexts.org

Reactions with Nitrogen-Containing Nucleophiles (e.g., amines, hydrazines)

The substitution of the chlorine atoms in this compound by nitrogen-based nucleophiles is a widely employed synthetic strategy. Reactions with primary and secondary amines, as well as hydrazine (B178648) and its derivatives, proceed readily to yield mono- and di-substituted amino-phthalazines. uminho.ptnih.gov

The regioselectivity of the substitution is a key aspect of these reactions. Generally, the chlorine atom at the C1 position is more susceptible to initial nucleophilic attack than the chlorine at the C4 position. This preference is attributed to the electronic influence of the neighboring ring nitrogen (N2), which provides greater stabilization to the intermediate formed upon attack at C1.

Detailed research has demonstrated that reaction conditions can be tuned to favor either mono- or di-substitution. For instance, using a stoichiometric amount of the amine nucleophile at controlled temperatures often allows for the selective synthesis of the 1-amino-4-chloro-6-nitrophthalazine intermediate. Subsequent reaction with a different nucleophile can then be performed to generate asymmetrically substituted phthalazines. Employing an excess of the amine and higher temperatures typically drives the reaction to completion, resulting in the 1,4-diamino-6-nitrophthalazine product.

| Nucleophile | Product(s) | Reaction Conditions | Reference |

| Primary/Secondary Amines | 1-Amino-4-chloro-6-nitrophthalazines and/or 1,4-Diamino-6-nitrophthalazines | Varies (solvent, temperature, base) | uminho.ptnih.gov |

| Hydrazine Hydrate (B1144303) | 1-Hydrazinyl-4-chloro-6-nitrophthalazine | Controlled conditions | nih.gov |

| Substituted Anilines | 1-(Arylamino)-4-chloro-6-nitrophthalazines | Typically requires heating | nih.gov |

This table provides representative examples and is not exhaustive.

Reactions with Oxygen-Containing Nucleophiles (e.g., alkoxides, phenoxides)

Oxygen nucleophiles, such as alkoxides (e.g., sodium methoxide) and phenoxides, readily displace the chlorine atoms of this compound to form ether linkages. These reactions are typically carried out in the presence of a base, which generates the more potent alkoxide or phenoxide nucleophile from the corresponding alcohol or phenol.

Similar to reactions with amines, the substitution can be controlled to yield either mono- or di-alkoxy/phenoxy products. The reaction of this compound with sodium methoxide (B1231860) in methanol, for example, can lead to 1-chloro-4-methoxy-6-nitrophthalazine or 1,4-dimethoxy-6-nitrophthalazine depending on the stoichiometry and reaction time. The reaction with substituted phenols often requires a base like potassium carbonate or sodium hydride to facilitate the formation of the phenoxide ion.

| Nucleophile | Product(s) | Reaction Conditions | Reference |

| Sodium Methoxide | 1-Chloro-4-methoxy-6-nitrophthalazine, 1,4-Dimethoxy-6-nitrophthalazine | Methanol, often at room temperature or reflux | clockss.org |

| Substituted Phenols | 1-Chloro-4-phenoxy-6-nitrophthalazine, 1,4-Diphenoxy-6-nitrophthalazine | Base (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMF, THF) | clockss.org |

This table provides representative examples and is not exhaustive.

Reactions with Carbon-Containing Nucleophiles

While less common than reactions with N- or O-nucleophiles, the substitution of the chlorine atoms by carbon-based nucleophiles is a powerful tool for creating C-C bonds. These reactions often involve organometallic reagents and are typically performed under palladium catalysis, such as in the Suzuki or Sonogashira cross-coupling reactions.

For a Suzuki coupling, a boronic acid (or its ester) is coupled with the chlorophthalazine in the presence of a palladium catalyst and a base. This method allows for the introduction of various aryl or vinyl substituents at the C1 and/or C4 positions. The differential reactivity of the two chlorine atoms can be exploited for sequential, regioselective cross-coupling reactions, enabling the synthesis of complex, unsymmetrically substituted phthalazines. uminho.ptresearchgate.net

| Reaction Type | Reagents | Product(s) | Reference |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid, Palladium Catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 1-Aryl-4-chloro-6-nitrophthalazine, 1,4-Diaryl-6-nitrophthalazine | uminho.ptresearchgate.net |

This table provides representative examples and is not exhaustive.

Mechanistic Investigations of SNAr Pathways

The mechanism of nucleophilic aromatic substitution on this compound proceeds via a well-established addition-elimination pathway. libretexts.org This process involves two key steps:

Addition: The nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom (typically C1). This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized across the ring system and, crucially, onto the oxygen atoms of the electron-withdrawing nitro group. The stability of this intermediate is the primary reason for the high reactivity of the substrate. libretexts.orgnih.gov

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group from the Meisenheimer complex. This step is typically fast.

The regioselectivity, where the C1 position is generally more reactive than the C4 position, can be explained by detailed electronic analysis. The nitrogen atom at the 2-position exerts a strong -I (inductive) and -M (mesomeric) effect, which provides superior stabilization for the negative charge in the Meisenheimer complex when the attack occurs at the adjacent C1 position, as compared to the more distant C4 position.

Transformations Involving the Nitro Functional Group

While the SNAr reactions at the chlorine centers are predominant, the nitro group itself can undergo chemical transformations, most notably reduction.

Reduction Reactions of the Nitro Moiety

The nitro group of this compound can be selectively reduced to an amino group (-NH2), providing a key synthetic route to 6-amino-1,4-dichlorophthalazine. This transformation is highly valuable as it introduces a new functional group that can be further modified, for example, through diazotization reactions.

The reduction can be achieved using various standard reagents. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). This method is often clean and efficient.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). Stannous chloride (SnCl2) in acid is also a widely used and effective reagent for this purpose.

The choice of reducing agent is critical to ensure that the chlorine atoms remain intact and are not reductively cleaved, a potential side reaction under some hydrogenation conditions. The resulting 6-aminophthalazine derivatives are important intermediates for the synthesis of a variety of compounds.

| Reducing Agent | Product | Typical Conditions |

| SnCl2 / HCl | 6-Amino-1,4-dichlorophthalazine | Acidic aqueous or alcoholic solution |

| H2, Pd/C | 6-Amino-1,4-dichlorophthalazine | Pressurized H2, various solvents (e.g., ethanol, ethyl acetate) |

| Fe / HCl or Acetic Acid | 6-Amino-1,4-dichlorophthalazine | Refluxing in acidic solution |

This table presents common methods for the reduction of aromatic nitro groups.

Derivatives and Analogues of 1,4 Dichloro 6 Nitrophthalazine

Synthetic Pathways to Novel Phthalazine (B143731) Derivatives from 1,4-Dichloro-6-nitrophthalazine

The chemical reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the positions bearing the chlorine atoms. The electron-withdrawing nature of the nitro group and the phthalazine ring nitrogen atoms significantly activates the C-Cl bonds towards nucleophilic attack.

The two chlorine atoms at the C1 and C4 positions of this compound are chemically non-equivalent. The C4-chloro substituent is more activated towards nucleophilic attack than the C1-chloro substituent due to the strong electron-withdrawing effect of the nitro group at the C6 position. This differential reactivity allows for selective mono-substitution under controlled reaction conditions.

By carefully selecting the nucleophile, solvent, and reaction temperature, one can favor the displacement of a single chlorine atom, typically at the C4 position. Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. For instance, reacting this compound with one equivalent of a primary or secondary amine at moderate temperatures would be expected to yield the corresponding 4-amino-1-chloro-6-nitrophthalazine derivative.

Di-substitution can be achieved by using an excess of the nucleophile, higher reaction temperatures, or longer reaction times. If two different nucleophiles are to be introduced, a stepwise approach is employed, exploiting the reactivity difference between the C1 and C4 positions.

Table 1: Representative Nucleophilic Substitution Reactions for Diversification

| Nucleophile (Nu-H) | Product Type | Reaction Conditions | Expected Selectivity |

| Primary/Secondary Amine (R¹R²NH) | Mono- or Di-amino Phthalazine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Room Temp to Reflux | C4 substitution is generally favored for mono-substitution. |

| Alcohol (R-OH) / Alkoxide (R-O⁻) | Mono- or Di-alkoxy Phthalazine | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | C4 substitution is generally favored for mono-substitution. |

| Thiol (R-SH) / Thiolate (R-S⁻) | Mono- or Di-thioether Phthalazine | Base (e.g., K₂CO₃), Solvent (e.g., DMF, EtOH) | C4 substitution is generally favored for mono-substitution. |

| Hydrazine (B178648) (N₂H₄) | Hydrazinyl-Phthalazine | Solvent (e.g., EtOH, Dioxane), Reflux | Mono-substitution at C4 is the initial step towards fused systems. |

This table is based on established principles of nucleophilic aromatic substitution on activated dihalo-heterocycles.

The this compound scaffold is an excellent precursor for the synthesis of polycyclic heterocyclic systems. These reactions typically involve a di-nucleophile that reacts sequentially with the two chloro-substituents to form a new fused ring.

A prominent example is the synthesis of triazolophthalazines. The reaction of this compound with hydrazine hydrate (B1144303) first yields a 1-chloro-4-hydrazinyl-6-nitrophthalazine intermediate. This intermediate can then be cyclized with reagents like orthoesters or carboxylic acids to form a triazole ring fused to the phthalazine core, resulting in derivatives of 8-nitro- Current time information in Bangalore, IN.epa.govlongdom.orgtriazolo[3,4-a]phthalazine. This strategy is a known method for creating such fused systems. longdom.org

Similarly, reaction with ethylenediamine (B42938) can lead to the formation of an imidazophthalazine system, where the two nitrogen atoms of the ethylenediamine displace the two chlorine atoms. This process would result in the formation of a 9-nitro-2,3-dihydro-1H-imidazo[1,2-b]phthalazine derivative. These types of cyclocondensation reactions are fundamental in building complex heterocyclic frameworks. nih.govijpsr.info

Table 2: Synthesis of Fused Heterocyclic Systems

| Dinucleophile | Intermediate | Fused System | Expected Product |

| Hydrazine Hydrate | 1-Chloro-4-hydrazinyl-6-nitrophthalazine | Triazolophthalazine | 6-Chloro-9-nitro- Current time information in Bangalore, IN.epa.govlongdom.orgtriazolo[4,3-b]phthalazine |

| Ethylenediamine | 1-Chloro-4-(2-aminoethylamino)-6-nitrophthalazine | Imidazophthalazine | 8-Nitro-1,2,3,4-tetrahydrodibenzo[b,e] Current time information in Bangalore, IN.longdom.orgdiazepine |

This table illustrates expected synthetic pathways based on common cyclization strategies for phthalazine derivatives. longdom.org

Influence of Substituent Effects on Chemical Reactivity and Stability of Analogues

The chemical behavior of this compound and its analogues is profoundly influenced by the electronic effects of its substituents. The interplay between the electron-withdrawing nitro group, the chlorine atoms, and the inherent electronic nature of the phthalazine ring system governs the molecule's reactivity and stability.

Nitro Group (-NO₂): As a powerful electron-withdrawing group through both inductive (-I) and resonance (-M) effects, the nitro group at C6 deactivates the benzene (B151609) ring towards electrophilic attack. Conversely, it strongly activates the heterocyclic ring for nucleophilic aromatic substitution (SNAr), particularly at the C4 position, by stabilizing the negatively charged Meisenheimer complex intermediate formed during the reaction. researchgate.netresearchgate.net

Chlorine Atoms (-Cl): The chlorine atoms are also electron-withdrawing via their inductive effect (-I), further enhancing the electrophilicity of the carbon atoms to which they are attached (C1 and C4). This makes them good leaving groups in SNAr reactions.

Phthalazine Nitrogens: The pyridine-like nitrogen atoms in the phthalazine ring are electron-withdrawing, which reduces the aromaticity of the system compared to naphthalene (B1677914) and contributes to the activation of the C-Cl bonds towards nucleophilic displacement. researchgate.net

The stability of analogues is also dependent on these substituent effects. Introducing electron-donating groups (e.g., amino, alkoxy) via substitution of the chlorines will increase the electron density on the ring system, which can affect the stability and subsequent reactivity of the molecule. For example, replacing a chlorine with an amino group will make the remaining chlorine less susceptible to substitution.

Strategies for Scaffold Modification and Functional Group Interconversion

Functional Group Interconversion (FGI) is a key strategy for modifying the this compound scaffold to access derivatives that are not directly obtainable through substitution reactions. The most significant FGI on this scaffold is the reduction of the nitro group.

The conversion of the nitro group to an amine is a pivotal transformation, as the resulting amino group can serve as a handle for a wide array of further chemical modifications (e.g., diazotization followed by Sandmeyer reactions). The choice of reducing agent is critical to ensure chemoselectivity, specifically to reduce the nitro group without affecting the chloro-substituents (hydrogenolysis). google.com

Common methods for the chemoselective reduction of aromatic nitro groups in the presence of aryl halides include:

Metal/Acid Systems: Tin(II) chloride (SnCl₂) in HCl, or iron (Fe) powder in acetic acid or with ammonium (B1175870) chloride are classic and effective methods. google.com

Catalytic Hydrogenation: Hydrogen gas with specific catalysts can be used. Palladium on carbon (Pd/C) is a common choice, but care must be taken as it can sometimes lead to dehalogenation. google.com Raney Nickel is often a safer alternative for substrates containing aromatic chlorides, as it is less prone to causing dehalogenation. google.com

Transfer Hydrogenation: Using a hydrogen donor like hydrazine or ammonium formate (B1220265) in the presence of a catalyst (e.g., Pd/C) can also be effective.

The successful reduction of the nitro group yields 1,4-dichloro-6-aminophthalazine, a versatile intermediate for further diversification.

Table 3: Reagents for Functional Group Interconversion of the Nitro Group

| Reagent | Transformation | Advantages / Considerations |

| SnCl₂ / HCl | -NO₂ → -NH₂ | Mild, chemoselective, widely used. |

| Fe / HCl or NH₄Cl | -NO₂ → -NH₂ | Inexpensive and effective. |

| H₂ / Raney Nickel | -NO₂ → -NH₂ | Good for avoiding dehalogenation of aryl chlorides. google.com |

| H₂ / Pd/C | -NO₂ → -NH₂ | Highly efficient, but risk of dehalogenation needs to be considered. google.com |

| Na₂S or (NH₄)₂S | -NO₂ → -NH₂ | Can be used when acidic or hydrogenation conditions are not suitable. |

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity and chemical environment of each atom in a molecule can be mapped.

For 1,4-Dichloro-6-nitrophthalazine, a ¹H NMR spectrum would be expected to show signals corresponding to the three protons on the aromatic ring. The substitution pattern, with a nitro group and two chlorine atoms, would influence the chemical shifts and splitting patterns of these protons. Similarly, a ¹³C NMR spectrum would reveal the chemical environments of the eight carbon atoms in the molecule.

Despite the theoretical utility of NMR spectroscopy, a detailed search of scientific databases and patent literature did not yield specific, publicly reported ¹H or ¹³C NMR spectral data for this compound. While patents mention its synthesis, the corresponding characterization data is not fully disclosed.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds.

In the case of this compound, the IR spectrum would be expected to exhibit characteristic absorption bands for several key functional groups. These would include the stretching vibrations of the C-Cl bonds, the C=N bonds within the phthalazine (B143731) ring system, and the aromatic C-H and C=C bonds. Crucially, the presence of the nitro group (NO₂) would be confirmed by strong symmetric and asymmetric stretching vibrations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

While experimental mass spectra for this compound are not widely published, predicted mass spectrometry data is available from computational sources. This data provides the theoretical m/z values for the molecule when it forms various adducts (ions formed by the association of the molecule with another ion). The monoisotopic mass of this compound is 242.96024 Da. uni.lu

Below is a table of predicted collision cross-section data, which relates to the ion's shape and size, for different adducts of this compound. uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

| [M+H]⁺ | 243.96752 | 143.7 |

| [M+Na]⁺ | 265.94946 | 154.4 |

| [M-H]⁻ | 241.95296 | 145.1 |

| [M+NH₄]⁺ | 260.99406 | 160.1 |

| [M+K]⁺ | 281.92340 | 145.7 |

| [M+H-H₂O]⁺ | 225.95750 | 142.3 |

| [M+HCOO]⁻ | 287.95844 | 156.9 |

| [M+CH₃COO]⁻ | 301.97409 | 184.5 |

| [M]⁺ | 242.95969 | 145.9 |

| [M]⁻ | 242.96079 | 145.9 |

This data is predicted and not from experimental measurements.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as stacking and hydrogen bonding, in the solid state of this compound.

A search of major crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the crystal structure of this compound has not been reported. Consequently, there is no experimental data available on its solid-state conformation or crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum can provide information about the extent of conjugation and the presence of chromophores within the molecule.

The aromatic and heterocyclic rings in this compound, along with the nitro group, constitute a chromophoric system that would be expected to absorb in the UV region. The position of the maximum absorbance (λmax) would be characteristic of the electronic structure of the compound.

Despite its utility, no specific experimental UV-Vis absorption data for this compound has been found in the surveyed academic or patent literature.

Theoretical and Computational Chemistry Studies of 1,4 Dichloro 6 Nitrophthalazine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern computational chemistry for investigating the electronic structure and molecular orbitals of compounds like 1,4-dichloro-6-nitrophthalazine. DFT methods would allow for the calculation of various electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

For a molecule with diverse functional groups such as this compound—containing a phthalazine (B143731) core, chloro substituents, and a nitro group—DFT calculations could provide insights into the distribution of electron density and the locations of electrophilic and nucleophilic sites. This information is fundamental to understanding the molecule's reactivity. While specific studies on this compound are lacking, research on related nitroaromatic and chlorinated heterocyclic compounds demonstrates the utility of DFT in elucidating their electronic characteristics and predicting reactivity. nih.gov

A hypothetical DFT study of this compound would likely involve geometry optimization to find the most stable conformation, followed by frequency calculations to ensure it is a true minimum on the potential energy surface. Subsequent calculations would yield the molecular orbital energies and shapes, electrostatic potential maps, and atomic charges.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates the ability to donate an electron. |

| LUMO Energy | - | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |

| Dipole Moment | - | Provides information on the molecule's polarity. |

| Electron Affinity | - | Energy released when an electron is added. |

| Ionization Potential | - | Energy required to remove an electron. |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations could be employed to study the conformational landscape and dynamic behavior of this compound. MD simulations model the movement of atoms and molecules over time, providing a detailed view of molecular flexibility and interactions. mdpi.com For a relatively rigid molecule like this compound, conformational analysis would primarily focus on the rotation of the nitro group and any potential out-of-plane distortions of the phthalazine ring system.

These simulations would require a suitable force field, which is a set of parameters that defines the potential energy of the system. The choice of force field is crucial for obtaining accurate results. mdpi.com By simulating the molecule in different environments, such as in a vacuum or in various solvents, researchers could understand how the surrounding medium influences its conformation and dynamics.

Reaction Pathway Predictions and Transition State Elucidation

Computational methods are invaluable for predicting reaction pathways and elucidating the structures of transition states. For this compound, this could involve studying its potential reactions, such as nucleophilic aromatic substitution at the positions of the chlorine atoms. Quantum chemical calculations could map out the potential energy surface of a proposed reaction, identifying the minimum energy path from reactants to products.

The transition state, which is the highest energy point along this path, can be located and its structure and energy determined. This information is critical for calculating the activation energy of the reaction, which in turn determines the reaction rate. While no specific reaction pathway studies for this compound are published, the methodologies are well-established for similar chlorinated and nitrated aromatic compounds.

Studies on Intermolecular Interactions and Hydrogen Bonding Networks

Understanding the intermolecular interactions of this compound is key to predicting its solid-state properties, such as crystal packing and melting point, as well as its solubility. Although the molecule itself does not have traditional hydrogen bond donors, the oxygen atoms of the nitro group and the nitrogen atoms of the phthalazine ring can act as hydrogen bond acceptors.

Computational studies could explore how this compound interacts with itself in the solid state (crystal packing) and with solvent molecules. Methods such as the Atoms in Molecules (AIM) theory or Non-Covalent Interaction (NCI) plots can be used to visualize and quantify weak interactions like halogen bonds (involving the chlorine atoms) and π-π stacking of the aromatic rings.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate the chemical structure of a series of compounds with their reactivity. To develop a QSRR model for derivatives of this compound, a dataset of related compounds with known experimental reactivities would be required.

Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated using computational methods. These descriptors could include electronic properties (like HOMO/LUMO energies), steric properties (like molecular volume), and topological indices. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates these descriptors to the observed reactivity. Such a model could then be used to predict the reactivity of new, untested compounds in the same class. Due to the lack of experimental reactivity data for a series of closely related analogs of this compound, no specific QSRR studies have been reported.

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Chemically Complex Heterocyclic Architectures

The strategic placement of reactive sites on the 1,4-Dichloro-6-nitrophthalazine molecule allows for its use as a cornerstone in the synthesis of elaborate heterocyclic systems. The two chlorine atoms are susceptible to nucleophilic substitution, enabling the introduction of various functional groups and the extension of the molecular framework. The nitro group, an electron-withdrawing entity, further activates the phthalazine (B143731) ring, influencing the regioselectivity of substitution reactions.

Chemists have leveraged these features to construct fused heterocyclic systems. For instance, the reaction of this compound with binucleophiles can lead to the formation of new rings fused to the phthalazine core. This approach has been instrumental in synthesizing novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry. The inherent reactivity of the dichloro-substituted positions provides a gateway to annelated phthalazine derivatives, such as those containing triazole or triazine rings. researchgate.net

Precursor for Scaffolds with Diverse Chemical Utility

Beyond the construction of complex fused systems, this compound serves as a precursor to a multitude of chemical scaffolds with broad utility. The sequential or simultaneous substitution of the two chlorine atoms allows for the introduction of different functionalities, leading to a diverse library of derivatives.

For example, nucleophilic substitution with amines, alcohols, or thiols can yield a wide range of 1,4-disubstituted-6-nitrophthalazines. These reactions are often regioselective, with the chloride at the 4-position being more reactive towards nucleophiles due to the electronic influence of the adjacent nitro group. This differential reactivity is a key tool for synthetic chemists, allowing for controlled and stepwise functionalization of the phthalazine core.

Furthermore, the nitro group itself can be chemically transformed. Reduction of the nitro group to an amine provides a new site for functionalization, opening up pathways to another class of derivatives, such as amides, sulfonamides, and ureas. This transformation significantly expands the chemical space accessible from the starting material, enabling the synthesis of compounds with a wide array of potential biological activities.

Role in the Development of Novel and Efficient Synthetic Methodologies

The reactivity of this compound has spurred the development of new and efficient synthetic methods. The challenges associated with controlling the regioselectivity and achieving high yields in substitution reactions have driven innovation in reaction conditions and catalyst systems.

For instance, the development of palladium-catalyzed cross-coupling reactions has provided powerful tools for the functionalization of the phthalazine core. Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of carbon-carbon bonds, enabling the introduction of aryl, vinyl, and alkynyl groups at the chloro-substituted positions. These methodologies have proven to be highly efficient and versatile for creating a diverse range of phthalazine derivatives. researchgate.net

The study of nucleophilic aromatic substitution (SNAr) reactions involving this compound has also contributed to a deeper understanding of this fundamental reaction class. Researchers have investigated the influence of solvents, bases, and catalysts on the reaction rates and regioselectivity, leading to the optimization of synthetic protocols. These studies not only facilitate the synthesis of target molecules but also enrich the broader field of organic chemistry.

Integration into Green Chemistry Protocols for Sustainable Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. The chemical industry is actively seeking more sustainable alternatives to conventional methods, focusing on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. researchgate.net

The synthesis and derivatization of this compound are being adapted to align with these principles. Efforts are being made to develop catalytic systems that are more environmentally benign, utilizing earth-abundant metals and operating under milder reaction conditions. researchgate.net The goal is to reduce reliance on stoichiometric reagents and minimize the generation of toxic byproducts.

Future Research Directions and Contemporary Challenges

Exploration of Stereoselective and Asymmetric Synthetic Pathways

The majority of current synthetic applications involving 1,4-dichloro-6-nitrophthalazine result in planar, achiral molecules. However, a significant trend in modern drug discovery is the "escape from flatland," which emphasizes the creation of three-dimensional, chiral molecules that can explore a wider range of biological target space. researchgate.net This presents a compelling challenge and a significant area for future research.

The development of stereoselective and asymmetric synthetic routes starting from or incorporating the this compound core is a primary objective. This involves designing reactions that create chiral centers with high selectivity. For instance, research into the stereoselective synthesis of tetrahydrophthalazine derivatives has shown that radical cyclization can be a viable approach to control stereochemistry. researchgate.net Future work could focus on adapting such methodologies or developing novel catalytic asymmetric transformations where the phthalazine (B143731) nucleus is modified. For example, asymmetric nucleophilic substitution at one of the chlorine atoms could generate a chiral center, leading to a new class of non-planar phthalazine derivatives. The synthesis of natural products like (+)-goniothalesdiol, which involves highly selective FeCl3 mediated tetrahydrofuran (B95107) formation, serves as an inspiration for achieving high stereoselectivity in heterocyclic synthesis. nih.gov

Development of Environmentally Benign and Sustainable Methodologies for Synthesis and Derivatization

The principles of green chemistry are increasingly integral to modern synthetic planning. For a foundational chemical like this compound, developing sustainable synthetic and derivatization protocols is crucial for its long-term viability in industrial and pharmaceutical applications.

Future research will likely focus on several key areas of sustainability:

Solvent-Free and Alternative Solvent Systems: Many current procedures rely on conventional organic solvents. Research has demonstrated the feasibility of using reusable solid acid catalysts like dodecylphosphonic acid under solvent-free conditions for the synthesis of related fused phthalazine systems, such as 2H-indazolo[1,2-b]phthalazine-triones. longdom.org Similarly, investigations into greener, cheaper, and more sustainable solvents like glycerol (B35011) and anisole (B1667542) for the synthesis of related macrocycles have shown promise, providing insights into new reaction environments. mdpi.com

Catalysis: The use of efficient and recyclable catalysts can significantly improve the environmental footprint. Green protocols for synthesizing various phthalazine derivatives have been developed using catalysts like InCl3 and silica (B1680970) sulfuric acid, often in one-pot, multi-component reactions that reduce waste and improve efficiency. longdom.orgresearchgate.net

Atom Economy: Multi-component reactions (MCRs), where multiple reactants combine in a single step to form the product, are inherently more sustainable. numberanalytics.com Designing MCRs that utilize this compound as a key component would be a significant advancement, minimizing waste and simplifying synthetic procedures. numberanalytics.comresearchgate.net

| Sustainable Strategy | Example Application in Heterocyclic Chemistry | Potential for this compound |

| Solvent-Free Conditions | Synthesis of 2H-indazolo[1,2-b]phthalazine-triones using a solid acid catalyst. longdom.orgresearchgate.net | Direct synthesis or derivatization without volatile organic compounds, reducing environmental impact. |

| Green Solvents | Use of glycerol/anisole mixtures for metallophthalocyanine synthesis. mdpi.com | Replacing traditional solvents like DMF or xylene with biodegradable or less toxic alternatives. |

| Recyclable Catalysts | InCl3 or silica sulfuric acid for one-pot synthesis of pyrazolo-phthalazines. longdom.orgresearchgate.net | Development of heterogeneous catalysts for nucleophilic substitution reactions that can be easily recovered and reused. |

| Multi-Component Reactions | One-pot, three-component synthesis of pyrrolo[2,1-a]phthalazine derivatives. thieme-connect.com | Streamlining the synthesis of complex derivatives by combining several reaction steps, improving atom economy. |

Advanced Mechanistic Elucidation using State-of-the-Art Techniques

A deep understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. For this compound, whose reactivity is dominated by nucleophilic aromatic substitution (SNAr), advanced techniques can provide unprecedented insight.

Future research should leverage state-of-the-art tools to probe the intricate details of its reactions:

Computational Chemistry: Quantum chemical studies, such as those using Density Functional Theory (DFT), can be employed to model reaction pathways, calculate transition state energies, and elucidate the role of catalysts and solvents. nih.govresearchgate.net For example, mechanistic studies on nucleophilic fluorination have used quantum calculations to understand how promoters interact with the nucleophile to accelerate the reaction. researchgate.net Similar studies could clarify the regioselectivity of substitutions on the this compound ring, especially when using unsymmetrical nucleophiles.

In-situ Spectroscopy: Techniques like reaction calorimetry, and in-situ IR and NMR spectroscopy can monitor reaction progress in real-time, identifying transient intermediates and providing kinetic data.

Additive Mapping: As demonstrated in nickel-catalyzed cross-couplings, the systematic screening of additives can not only improve reaction outcomes but also uncover profound mechanistic details. princeton.edu The discovery that phthalimide (B116566) can stabilize catalytic intermediates and reactivate off-cycle species highlights an orthogonal approach to mechanistic investigation that could be applied to reactions involving this compound. princeton.edu

Expansion of Derivatization Strategies for Diversified Chemical Space

The true value of this compound lies in its capacity as a scaffold for generating diverse chemical libraries for applications in drug discovery and materials science. nih.govjocpr.com The two chlorine atoms are excellent leaving groups for SNAr reactions, allowing for the introduction of a wide array of functional groups.

The challenge lies in expanding the repertoire of known derivatization strategies to access novel chemical space. researchgate.net Future research will focus on:

Novel Nucleophiles: Moving beyond simple amines, alcohols, and thiols to more complex and functionally rich nucleophiles, such as amino acids, peptides, and other heterocyclic moieties. nih.govrsc.org Recent work has shown the synthesis of phthalazinone-amino acid conjugates via azide (B81097) coupling, a method that minimizes racemization and creates peptide-like structures. nih.gov

Cross-Coupling Reactions: While SNAr is dominant, employing modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Cl bonds could dramatically expand the accessible diversity by enabling the formation of C-C and C-N bonds with a broader range of partners.

Post-Derivatization Modification: Utilizing the nitro group as a synthetic handle. The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization, adding another dimension of diversity to the final products. balikesir.edu.trbalikesir.edu.tr This strategy has been used to create phthalazine-substituted imines, ureas, and thioureas. balikesir.edu.trbalikesir.edu.tr

| Derivatization Approach | Reaction | Potential Products |

| Nucleophilic Aromatic Substitution | Reaction with complex amines, thiols, or alcohols. nih.gov | Phthalazine ethers, thioethers, and amines with diverse functional groups. |

| Peptide Coupling | Reduction of nitro group, followed by amide bond formation. nih.gov | Phthalazine-peptide conjugates. |

| Hydrazone Formation | Derivatization followed by reaction with hydrazine (B178648) to form hydrazides, then condensation with aldehydes. nih.govrsc.org | Bioactive hydrazone derivatives. |

| Metal-Catalyzed Cross-Coupling | Suzuki or Buchwald-Hartwig reactions at C-Cl positions. | Aryl-, heteroaryl-, or alkyl-substituted phthalazines. |

| Fused Ring Systems | Multi-component reactions with bifunctional reagents. longdom.orgthieme-connect.com | Fused heterocyclic systems like pyrazolo[1,2-b]phthalazines. |

Integration with Automation and High-Throughput Synthesis Technologies

The demand for large and diverse compound libraries for screening purposes has driven the development of automated and high-throughput (HT) technologies. rsc.org Integrating the synthesis of this compound derivatives into these workflows is a key challenge for accelerating discovery programs.

Future directions in this area include:

Automated Synthesizers: Employing automated platforms that can perform reactions, work-ups, and purifications with minimal human intervention. sigmaaldrich.comwikipedia.org These systems can use pre-filled reagent cartridges to perform a variety of reactions, such as amide formations or Suzuki couplings, which are highly relevant for derivatizing the phthalazine core. sigmaaldrich.com

Solid-Phase Synthesis: Adapting the chemistry of this compound for solid-phase organic synthesis (SPOS). This would involve anchoring the phthalazine core to a resin and then performing derivatization steps, which greatly simplifies purification and allows for the parallel synthesis of thousands of discrete compounds. researchgate.net

High-Throughput Purification: Coupling HT synthesis with automated purification platforms is essential. nih.gov Systems that use analytical data to devise tailored microscale preparative HPLC conditions and perform online quality control are critical for efficiently processing large chemical libraries. nih.gov This integrated approach creates a seamless link between synthesis and biological or physicochemical profiling.

Q & A

Q. What are the optimized synthetic routes for 1,4-Dichloro-6-nitrophthalazine, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves nitration and chlorination of phthalazine derivatives. For example, ZrO(NO3)2·2H2O has been used as a catalyst in similar heterocyclic syntheses to improve regioselectivity and reduce side reactions . Key parameters include:

- Catalyst loading : 5–10 mol% to balance cost and efficiency.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature control : 80–100°C minimizes decomposition of nitro groups. Yield optimization requires monitoring via TLC or HPLC to identify optimal reaction termination points .

Q. Which analytical techniques are most reliable for characterizing purity and structural confirmation?

Methodological Answer:

- HPLC-MS : Quantifies purity (>98% typically required for research-grade material) and detects nitro-group degradation byproducts .

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirms substitution patterns (e.g., chloro vs. nitro positional isomers) using coupling constants and chemical shifts .

- Elemental analysis : Validates stoichiometry, critical for distinguishing between mono- and di-substituted impurities .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Methodological Answer:

- Solubility profiling : Use the shake-flask method with UV-Vis or HPLC quantification in solvents (e.g., DMSO, ethanol, aqueous buffers at pH 4–9) .

- Stability studies : Accelerated degradation tests (40–60°C, 75% humidity) monitored via HPLC to identify hydrolytic or photolytic decomposition pathways .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

Q. How can computational methods aid in predicting physicochemical properties?

Methodological Answer:

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies.

- Molecular docking : Screen for potential bioactivity (e.g., antimicrobial targets) before lab validation .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Dose-response reevaluation : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Strain-specific assays : For antimicrobial studies, compare Gram-positive vs. Gram-negative models to clarify mechanistic variability .

- Metabolite analysis : Use LC-MS/MS to detect active degradation products that may contribute to observed effects .

Q. What strategies improve regioselectivity in derivative synthesis (e.g., 6-nitro vs. 7-nitro isomers)?

Methodological Answer:

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) to steer nitration to the 6-position .

- Microwave-assisted synthesis : Enhances kinetic control, reducing isomer formation .

- In-situ monitoring : Raman spectroscopy tracks nitro-group incorporation in real time .

Q. How to design mechanistic studies for electrophilic substitution reactions involving this compound?

Methodological Answer:

- Isotopic labeling : Use <sup>15</sup>N-nitration to trace nitro-group migration pathways.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Q. What computational models best predict environmental persistence and degradation pathways?

Methodological Answer:

Q. How to address discrepancies in toxicity data between in vitro and in vivo models?

Methodological Answer:

- ADME profiling : Compare bioavailability via Caco-2 cell assays and rodent pharmacokinetic studies.

- Metabolomic profiling : Identify species-specific detoxification pathways (e.g., glutathione conjugation in mammals) .

- Dose scaling : Apply allometric scaling to reconcile in vitro IC50 values with in vivo LD50 data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.